4-hydroxy-3-nitro-4aH-quinolin-2-one
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Overview
Description
4-Hydroxy-3-nitro-4aH-quinolin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinolone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-3-nitro-4aH-quinolin-2-one typically involves the reaction of isatoic anhydride with the carbanion resulting from the treatment of nitro acetic acid alkyl esters with a proton abstracting agent . This reaction is carried out in the presence of an inert organic solvent at temperatures ranging from 20°C to 100°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitro-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc/acetic acid or triphenylphosphine are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Amino-quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Hydroxy-3-nitro-4aH-quinolin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-3-nitro-4aH-quinolin-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
4-Hydroxy-2-quinolone: Shares a similar core structure but lacks the nitro group.
3-Nitro-4-hydroxyquinoline: Similar structure but different substitution pattern.
2-Hydroxyquinoline: Lacks the nitro group and has different biological activities.
Uniqueness: 4-Hydroxy-3-nitro-4aH-quinolin-2-one is unique due to its combination of a hydroxy group and a nitro group on the quinoline ring, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H6N2O4 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
4-hydroxy-3-nitro-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6N2O4/c12-8-5-3-1-2-4-6(5)10-9(13)7(8)11(14)15/h1-5,12H |
InChI Key |
GEMPELZKVBPTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C(=C2O)[N+](=O)[O-])C=C1 |
Origin of Product |
United States |
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